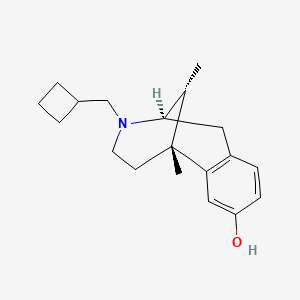
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- is a complex organic compound known for its unique structural properties. This compound belongs to the class of benzazocines, which are characterized by their fused ring systems. The compound’s molecular formula is C19H27NO, and it has a significant presence in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- typically involves multi-step organic reactions. The process often starts with the preparation of the core benzazocine structure, followed by the introduction of the cyclobutylmethyl and dimethyl groups. Common reagents used in these reactions include cyclobutylmethyl bromide, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of specialized catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazocine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific conditions, such as:
Oxidation: Acidic or basic media, elevated temperatures.
Reduction: Anhydrous conditions, low temperatures.
Substitution: Polar aprotic solvents, moderate temperatures.
Major Products Formed
The major products formed from these reactions include various substituted benzazocines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,11-dimethyl-6-propyl-
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-methyl-
Uniqueness
Compared to similar compounds, 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- stands out due to its unique cyclobutylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased binding affinity to molecular targets or enhanced stability under various conditions.
Propriétés
Numéro CAS |
25161-57-3 |
|---|---|
Formule moléculaire |
C19H27NO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(1R,9R,13R)-10-(cyclobutylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13-18-10-15-6-7-16(21)11-17(15)19(13,2)8-9-20(18)12-14-4-3-5-14/h6-7,11,13-14,18,21H,3-5,8-10,12H2,1-2H3/t13-,18+,19+/m0/s1 |
Clé InChI |
YDFUPXORFWYBNB-MJXNMMHHSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CCC4)C)C=C(C=C3)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC4CCC4)C)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


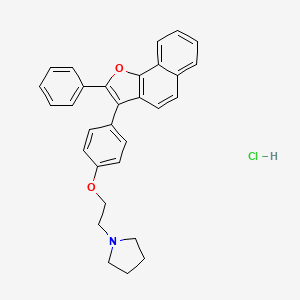


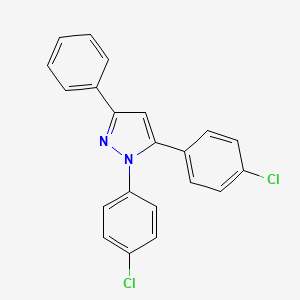
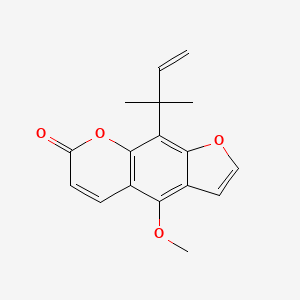
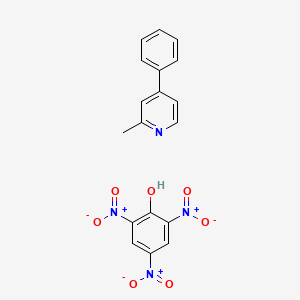
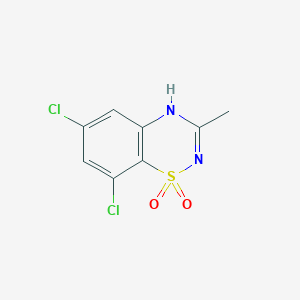

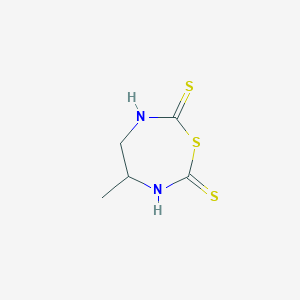
silane](/img/structure/B14700649.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
